molecular formula C16H14O B12809106 Phenyl(1-phenylcyclopropyl)methanone CAS No. 5685-39-2

Phenyl(1-phenylcyclopropyl)methanone

Cat. No.: B12809106
CAS No.: 5685-39-2
M. Wt: 222.28 g/mol
InChI Key: JIBCLZZQDWQVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(1-phenylcyclopropyl)methanone is a chemical compound that features a ketone group bridging a phenyl ring and a 1-phenylcyclopropyl moiety. This structure serves as a valuable scaffold and intermediate in organic synthesis and pharmaceutical research. Scientific studies have explored its derivatives for significant pharmacological activities. Research indicates that structural analogs, specifically alkylaminoaryl phenyl cyclopropyl methanones, have been synthesized and evaluated for their potential as antitubercular and antimalarial agents . These compounds demonstrated promising in vitro activity against Mycobacterium tuberculosis H37Rv and the Plasmodium falciparum 3D7 malaria strain . Furthermore, related phenyl cyclopropyl methanone and methanol scaffolds have been identified as potent leads in antitubercular drug discovery programs, with some analogs showing good activity against drug-resistant strains of M. tuberculosis . The cyclopropyl ring in such structures can be a key site for chemical modification, enabling access to diverse derivatives through reactions like acid-catalyzed ring-opening, which can lead to new classes of bioactive molecules . This compound is provided For Research Use Only. It is intended for use in laboratory research and chemical synthesis as a building block for the development of novel chemical entities. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5685-39-2

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

phenyl-(1-phenylcyclopropyl)methanone

InChI

InChI=1S/C16H14O/c17-15(13-7-3-1-4-8-13)16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

JIBCLZZQDWQVMM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for Phenyl 1 Phenylcyclopropyl Methanone and Its Derivatives

Strategies for Direct Cyclopropanation Leading to the Phenyl(1-phenylcyclopropyl)methanone Core

Direct cyclopropanation methods aim to construct the strained three-membered ring in a single, efficient step, often from readily available unsaturated precursors. These strategies are highly valued for their atom economy and convergence.

One-pot syntheses, which involve multiple reaction steps in a single vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. mdpi.com The Corey-Chaykovsky reaction is a prominent one-pot method for synthesizing cyclopropyl (B3062369) ketones from α,β-unsaturated ketones (chalcones). nih.gov This reaction typically involves the use of a sulfur ylide, such as one generated from trimethylsulfoxonium (B8643921) iodide and a base, which reacts with the chalcone (B49325) to form the cyclopropane (B1198618) ring. nih.govnih.gov

A general procedure involves dissolving trimethylsulfoxonium iodide in a mixture of THF and DMSO, followed by the addition of sodium hydride to generate the ylide. nih.gov The corresponding chalcone is then added, and the reaction proceeds to yield the desired cyclopropyl ketone. nih.gov This approach has been successfully applied to a diverse range of 2-hydroxychalcones to produce donor-acceptor cyclopropanes, which are valuable intermediates for further transformations. nih.govnih.gov Researchers have also developed this method for solid-phase synthesis, creating resin-bound cyclopropyl phenyl methanones that serve as scaffolds for combinatorial libraries. researchgate.net

Table 1: One-Pot Corey-Chaykovsky Cyclopropanation of Chalcones

Starting Chalcone Reagents Solvent Time/Temp Yield (%) Reference
2-Hydroxychalcone Trimethylsulfoxonium iodide, NaH THF/DMSO (1:1) 1-2 h, 0 °C 70% nih.gov
(E)-3-(2-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one Trimethylsulfoxonium iodide, NaH THF/DMSO (1:1) 1-2 h, 0 °C 66% nih.gov
Resin-bound Chalcone Trimethylsulfoxonium iodide, NaH DMSO 24 h, RT 40-65% researchgate.net

Hypervalent iodine(III) reagents have emerged as powerful, metal-free oxidants for a variety of organic transformations, including cyclopropanation. beilstein-journals.orgd-nb.info These reagents are appreciated for their mild reaction conditions, low toxicity, and unique reactivity. beilstein-journals.org One strategy involves the reaction of alkenes with active methylene (B1212753) compounds, such as malononitrile, in the presence of a hypervalent iodine(III) reagent like iodosylbenzene (PhIO) or phenyliodine(III) diacetate (PIDA). rsc.org This method allows for the formation of multisubstituted cyclopropane derivatives from both electron-rich and electron-deficient alkenes. rsc.org

The proposed mechanism for some of these transformations involves an initial iodo(III)cyclopropanation of the alkene, followed by a ring-opening attack by the carbon nucleophile and subsequent recyclization to form the final product. rsc.org This reactivity highlights the ability of hypervalent iodine reagents to facilitate complex bond-forming cascades. nih.gov The electrophilic nature of iodine(III) reagents can activate alkenes directly, providing a metal-free alternative to traditional methods. d-nb.info

Table 2: Hypervalent Iodine(III)-Mediated Cyclopropanation of Alkenes

Alkene Substrate Carbon Nucleophile Iodine(III) Reagent Solvent Yield (%) Reference
Styrene Malononitrile PhI(OAc)₂ CH₂Cl₂ 85% rsc.org
trans-β-Methylstyrene Malononitrile PhI(OAc)₂ CH₂Cl₂ 82% rsc.org
1-Octene Malononitrile PhI(OAc)₂ CH₂Cl₂ 75% rsc.org

Transition metal catalysis, particularly with rhodium and copper complexes, is one of the most effective strategies for synthesizing cyclopropanes. nih.gov These methods often involve the reaction of an alkene with a diazo compound, which serves as a carbene precursor. nih.govnih.gov Chiral rhodium(II) carboxylate catalysts have been extensively developed for asymmetric cyclopropanation, enabling the synthesis of enantioenriched cyclopropane derivatives with high stereoselectivity. acs.orgacs.orgrsc.org

For instance, the reaction of electron-deficient alkenes with substituted aryldiazoacetates using a chiral dirhodium catalyst like Rh₂(S-TCPTAD)₄ can yield cyclopropanes with up to 98% enantiomeric excess (ee). nih.govrsc.org The choice of catalyst and the structure of the diazo compound are critical for controlling both the yield and the stereoselectivity of the reaction. nih.gov While highly effective for many substrates, the application of these methods to α,β-unsaturated ketones can sometimes lead to the formation of epoxides as side products. nih.govrsc.org

Table 3: Rhodium-Catalyzed Asymmetric Cyclopropanation

Alkene Diazo Compound Catalyst Diastereomeric Ratio Enantiomeric Excess (% ee) Reference
Styrene Ethyl 2-diazo-2-phenylacetate Rh₂(S-TCPTTL)₄ >99:1 98 acs.org
1-Hexene Ethyl 2-diazo-2-phenylacetate Rh₂(S-IBAZ)₄ 95:5 96 acs.org
Dimethyl Fumarate Methyl 2-cyano-2-diazoacetate Rh₂(S-IBAZ)₄ >99:1 97 acs.org

Synthesis via Precursor Transformation and Functional Group Interconversions

An alternative to direct cyclopropanation is the synthesis of the target molecule through the chemical modification of pre-existing cyclic or acyclic precursors. These methods often involve ring contractions, rearrangements, or the construction of the ketone functionality onto a pre-formed cyclopropane ring.

The interconversion of three- and four-membered rings provides a non-traditional route to cyclopropyl derivatives. Photochemical rearrangements are a notable example of this strategy. For instance, research has shown that α-cyclopropylpyruvates can undergo a photochemical ring expansion to produce enantiopure cyclobutenoates without loss of optical activity. rsc.org

Conversely, ring contraction pathways can transform cyclobutane (B1203170) systems into cyclopropanes. The decomposition of p-toluenesulfonylhydrazones derived from cyclopropyl ketones and aldehydes can generate cyclopropyl carbenes, which are known to rearrange to cyclobutenes. researchgate.net The reverse of such processes, or related ring-contraction mechanisms from cyclobutanone (B123998) derivatives, represents a potential, albeit less common, synthetic route to the cyclopropyl ketone core. acs.orgacs.org

In cases where the phenylcyclopropane core is already assembled, the methanone (B1245722) linkage can be introduced through standard ketone synthesis protocols. The Friedel-Crafts acylation, a classic C-C bond-forming reaction, could be employed by reacting 1-phenylcyclopropane with benzoyl chloride in the presence of a Lewis acid catalyst.

Another powerful approach is the reaction of organometallic reagents with suitable electrophiles. For example, cyclopropyl phenyl ketone can be synthesized from cyclopropanecarbonitrile (B140667) and phenylboronic acid, demonstrating a modern cross-coupling approach to forge the key bond. chemicalbook.com Additionally, the synthesis can proceed through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an appropriate aldehyde to form a chalcone, which is a common precursor for subsequent cyclopropanation. nih.govsemanticscholar.org The α-alkylation of a pre-existing ketone with a suitable electrophile, often catalyzed by a transition metal like nickel, also represents a viable, though indirect, pathway. rsc.org

Targeted Functional Group Manipulations within the Cyclopropyl Phenyl Methanone Framework

The chemical architecture of this compound offers several sites for targeted functional group manipulations, allowing for the synthesis of a diverse range of derivatives. These manipulations can be broadly categorized into reactions involving the ketone moiety and modifications of the aromatic rings.

Transformations of the Carbonyl Group: A primary target for functionalization is the ketone group. Asymmetric reduction of the carbonyl to a secondary alcohol introduces a new stereocenter, leading to the formation of diastereomeric and enantiomerically enriched products. While specific studies on the asymmetric hydrogenation of this compound are not extensively documented, established methodologies for the reduction of aryl ketones are applicable. For instance, catalyst systems based on ruthenium complexes with chiral ligands, such as RuCl2(xylbinap)(1,2-diamine), have demonstrated broad applicability in the asymmetric hydrogenation of various alkenyl, cyclopropyl, and aryl ketones. This suggests a viable pathway for the stereoselective synthesis of the corresponding alcohol derivative of this compound.

Bio-inspired methods also present an alternative for ketone reduction. The use of a disulfide radical anion, mimicking the action of ribonucleoside reductase enzymes, has been shown to reduce ketones to their corresponding alcohols in an aqueous environment. mdpi.com This approach, while not yet demonstrated on this compound, offers a potentially green and highly selective method for the transformation of the ketone functionality.

Modifications of the Aromatic Rings: The two phenyl rings within the this compound structure are susceptible to electrophilic aromatic substitution, providing a direct route to substituted analogs. The feasibility and regioselectivity of such reactions are governed by the electronic nature of the existing substituents and the reaction conditions. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, Friedel-Crafts acylation, and alkylation, can be envisioned. youtube.com

For example, nitration using a mixture of nitric and sulfuric acid would likely lead to the introduction of nitro groups at the para and ortho positions of the phenyl rings. youtube.comyoutube.com Similarly, halogenation with elemental bromine or chlorine, often in the presence of a Lewis acid catalyst, would yield the corresponding halogenated derivatives. youtube.com The directing effects of the cyclopropyl and benzoyl groups would influence the precise distribution of isomers. It is important to note that the presence of the ketone can influence the reactivity of the attached phenyl ring, potentially requiring specific catalytic systems to achieve high yields and selectivity.

Methodologies for Stereoselective and Asymmetric Synthesis of this compound Analogs

The development of stereoselective and asymmetric routes to analogs of this compound is of significant interest for accessing chiral building blocks. A prominent strategy involves the asymmetric cyclopropanation of chalcones or related α,β-unsaturated ketones.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of highly substituted cyclopropanes. An efficient method for the synthesis of chiral trisubstituted diarylcyclopropanecarbaldehydes, which are close structural analogs of this compound, has been developed using substituted benzyl (B1604629) chlorides and α,β-unsaturated aldehydes. doi.org This reaction is catalyzed by a chiral diphenylprolinol TBDMS ether under mild conditions, affording the desired products in good to high yields and with excellent enantioselectivities. doi.org The resulting cyclopropanecarbaldehydes can then, in principle, be converted to the corresponding phenyl ketones through established transformations.

The following table summarizes the results for the organocatalytic asymmetric synthesis of diarylcyclopropanecarbaldehyde analogs, demonstrating the efficacy of this methodology.

EntryYield (%)dr (trans/cis)ee (%) (trans)
1HH85>20:196
24-MeH82>20:197
34-FH88>20:195
44-ClH90>20:196
54-BrH92>20:197
6H4-MeO7510:194
7H4-Cl86>20:198
8H3-Br89>20:195

Data adapted from reference doi.org. The reaction was performed with substituted cinnamaldehydes and benzyl chlorides catalyzed by a chiral amine catalyst.

Another approach involves the chemoenzymatic synthesis of functionalized cyclopropanes. Biocatalytic methods for olefin cyclopropanation using engineered enzymes have shown promise in producing enantioenriched cyclopropanes. nih.gov For instance, the use of ethyl diazopyruvate as a carbene source with an engineered myoglobin (B1173299) catalyst allows for the synthesis of α-cyclopropylpyruvates with high enantioselectivity. nih.gov While this method yields a pyruvate (B1213749) group instead of a phenyl ketone, the principle of enzymatic carbene transfer highlights a potential avenue for the development of biocatalytic routes to chiral this compound analogs.

Furthermore, substrate-directed diastereoselective cyclopropanation reactions offer another strategy. For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl carbinol derivatives has been shown to proceed with high diastereoselectivity, controlled by the existing stereocenter in the substrate. acs.org This principle could be applied to the synthesis of specific diastereomers of more complex analogs of this compound.

Mechanistic Investigations of Phenyl 1 Phenylcyclopropyl Methanone Reactivity

Dynamics of Excited State Reactions and Photochemistry

Identification and Characterization of Biradical and Singlet Intermediates in Photoreactions

Detailed experimental studies on the photoreactions of phenyl(1-phenylcyclopropyl)methanone, specifically focusing on the direct observation and characterization of its biradical and singlet intermediates, are not extensively documented in publicly accessible scientific literature. The photochemistry of related aryl cyclopropyl (B3062369) ketones suggests that upon excitation, these molecules can undergo cleavage of the cyclopropane (B1198618) ring. This process is thought to proceed through short-lived excited singlet and triplet states, leading to the formation of 1,3-biradical intermediates.

For this compound, photochemical excitation would likely promote the molecule to an excited singlet state (S1). Intersystem crossing could then populate the corresponding triplet state (T1). Depending on the reaction conditions and the nature of the excited state, the strained cyclopropane ring can cleave in two distinct ways: cleavage of the C1-C2 bond or the C2-C3 bond. In the case of this compound, cleavage of the bond between the carbonyl-substituted carbon and an adjacent cyclopropyl carbon is anticipated. This would result in the formation of a 1,3-biradical, which is a key intermediate in the subsequent rearrangements or reactions these compounds are known for.

Table 1: Hypothetical Intermediates in the Photoreaction of this compound

IntermediateDescriptionMethod of Characterization (Hypothetical)
Singlet State (S1) The initial electronically excited state formed upon absorption of light. It is typically short-lived.Femtosecond transient absorption spectroscopy
Triplet State (T1) Formed from the singlet state via intersystem crossing. It is generally longer-lived than the singlet state.Nanosecond laser flash photolysis, phosphorescence
1,3-Biradical Formed by the homolytic cleavage of a C-C bond in the cyclopropane ring. It is a key reactive intermediate.Laser flash photolysis, chemical trapping experiments

Intermolecular Interactions and Hydrogen Bonding in this compound Systems

The specific intermolecular interactions and hydrogen bonding characteristics of crystalline this compound have not been detailed in available crystallographic studies. However, based on its molecular structure, several types of non-covalent interactions can be predicted to govern its solid-state packing. The molecule contains a carbonyl group, which can act as a hydrogen bond acceptor, and phenyl rings that can participate in π-π stacking and C-H···π interactions.

In the absence of strong hydrogen bond donors in the molecule itself, the crystal structure would likely be dominated by van der Waals forces and weak C-H···O interactions. researchgate.net The hydrogen atoms of the phenyl and cyclopropyl groups can interact with the oxygen atom of the carbonyl group of neighboring molecules. Furthermore, the aromatic phenyl rings are expected to engage in offset π-π stacking or T-shaped C-H···π interactions, which are common motifs in the crystal structures of phenyl-containing compounds. researchgate.netnih.gov

A detailed understanding of these interactions would require single-crystal X-ray diffraction analysis. Such an analysis would provide precise information on bond lengths, bond angles, and intermolecular distances, confirming the presence and geometry of these weak interactions. Hirshfeld surface analysis is another powerful tool to visualize and quantify intermolecular contacts in crystal structures. researchgate.netmdpi.com

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDescriptionPotential Distance Range (Å)
C-H···O A weak hydrogen bond between a carbon-bound hydrogen and a carbonyl oxygen. nih.gov2.2 - 3.2
π-π Stacking Attractive, noncovalent interactions between aromatic rings.3.3 - 3.8
C-H···π An interaction where a C-H bond acts as a weak acid and interacts with the electron cloud of a π system. nih.gov2.5 - 2.9 (H to ring centroid)
Van der Waals Forces Weak, non-specific interactions between molecules.N/A

Theoretical and Computational Studies of Phenyl 1 Phenylcyclopropyl Methanone

Quantum Chemical Characterization of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques yield information about electron distribution, molecular orbital energies, and thermodynamic stability.

Ab initio, or "from the beginning," methods are a class of quantum chemical calculations that rely on first principles without the inclusion of experimental data. These methods use a hierarchy of approximations to solve the electronic Schrödinger equation. For a molecule like Phenyl(1-phenylcyclopropyl)methanone, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed. While computationally intensive, these methods provide a systematic way to approach the exact solution. For instance, MP2 calculations have been used to determine the equilibrium geometry for related cyclopropyl (B3062369) systems, showing that a bisected conformation is energetically favored. psu.edu

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.govchemrxiv.org DFT methods calculate the total energy of a system based on its electron density rather than a complex many-electron wavefunction.

For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecular geometry and investigate its electronic properties. nih.govchemrxiv.orgresearchgate.net Such studies provide insights into structural parameters (bond lengths, angles), vibrational frequencies, and reactivity descriptors. nih.gov Analysis of these parameters, including proton affinity, ionization potential, chemical hardness, and electronegativity, helps in understanding the molecule's stability and reactivity. chemrxiv.org Natural Bond Orbital (NBO) analysis, a common follow-up to DFT calculations, can further elucidate charge delocalization and hyperconjugative interactions between the phenyl rings, the carbonyl group, and the cyclopropyl ring. chemrxiv.org

A study on the related compound 1-hydroxycyclohexyl phenyl ketone used DFT to elucidate electronic structure and reactivity parameters in both gas and aqueous phases, demonstrating the method's versatility. chemrxiv.org The calculated reactivity data showed good agreement with theoretical approximations. chemrxiv.org

Table 1: Representative Reactivity Descriptors Calculated via DFT (Note: This table is illustrative of parameters that would be calculated for this compound, based on typical DFT studies of similar ketones.)

ParameterSymbolDescription
Highest Occupied Molecular Orbital EnergyEHOMOEnergy of the outermost electron-containing orbital; relates to electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMOEnergy of the lowest empty orbital; relates to electron-accepting ability.
Ionization PotentialIPThe minimum energy required to remove an electron from the molecule.
Chemical HardnessηA measure of the molecule's resistance to change in its electron distribution.
ElectronegativityχThe power of the molecule to attract electrons to itself.
Electrophilicity IndexωA measure of the energy lowering upon maximal electron flow from the environment.

Molecular Orbital (MO) theory describes electrons in a molecule as occupying delocalized orbitals that extend over the entire molecular structure. libretexts.orgbrsnc.in This approach is particularly useful for explaining bonding, stability, and electronic transitions. libretexts.org In MO theory, atomic orbitals (AOs) combine to form an equal number of molecular orbitals (MOs): bonding MOs of lower energy and antibonding MOs of higher energy. lumenlearning.com

Conformational Analysis and Stereochemical Prediction

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary degrees of rotational freedom are the torsion angles involving the two phenyl groups and the carbonyl group relative to the cyclopropyl ring.

Computational Assessment of Cyclopropyl Anion Stability and Ring Strain Energies

Computational studies use isodesmic equations to quantify this stabilizing effect. An isodesmic reaction is a hypothetical reaction where the number and type of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. For example, the stabilization energy for dicyclopropyl carbene was calculated to be 45.10 kcal/mol using this method at the B3LYP/6-311+G(3df, 2p)//B3LYP/6-31G(d) + ZPE level. psu.edu A single cyclopropyl group was found to stabilize a carbene more than an isopropyl group by approximately 9.6 kcal/mol. psu.edu

Table 2: Calculated Stabilization Energies (SE) for Singlet Carbenes (Source: Adapted from computational studies on cyclopropyl carbenes. psu.eduresearchgate.net)

CarbeneStabilization Energy (kcal/mol)
(c-Pr)2C:45.10
(i-Pr)(c-Pr)C:36.44
(i-Pr)2C:26.81

While the cyclopropyl group is stabilizing for cations and carbenes, its effect on an adjacent anion is different. The high s-character of the C-H bonds in cyclopropane (B1198618) would suggest that a cyclopropyl anion (where the negative charge is on a carbon of the ring) would be relatively stable. However, for an anion adjacent to the ring, as would be formed by deprotonation at the benzylic position in a related structure, the electron-donating nature of the cyclopropyl ring might be destabilizing. Computational analysis of the ring strain energy, typically around 27 kcal/mol for cyclopropane itself, is crucial for understanding the thermodynamics of reactions involving ring-opening.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, such modeling could predict reaction mechanisms, activation energies, and reaction rates.

For instance, computational studies on the thermal decomposition of related diazo compounds to form cyclopropyl carbenes have been performed. researchgate.net These studies calculate the energies for decomposition and analyze the singlet-triplet energy gap (EST) of the resulting carbene, which influences its subsequent reactivity. koreascience.krresearchgate.net The calculations showed that the activation energies for decomposition increased in the order (c-Pr)₂ < (i-Pr)(c-Pr) < (i-Pr)₂. koreascience.kr For this compound, one could model reactions such as nucleophilic addition to the carbonyl group or photochemical rearrangements. By calculating the geometries and energies of the transition states for different possible pathways, one could predict the most likely reaction products under specific conditions.

Applications of Phenyl 1 Phenylcyclopropyl Methanone in Advanced Organic Synthesis

Phenyl(1-phenylcyclopropyl)methanone as a Versatile Synthetic Intermediate

This compound is a valuable building block in organic synthesis, primarily due to the reactive nature of the cyclopropane (B1198618) ring and the presence of multiple functional groups that can be selectively transformed. researchgate.netsigmaaldrich.comthieme.de The ketone functionality allows for a wide range of classical carbonyl chemistry, while the strained cyclopropane ring can undergo various ring-opening reactions to generate linear carbon chains with defined stereochemistry. The two phenyl groups also offer sites for electrophilic aromatic substitution, further increasing its synthetic utility.

The related compound, phenyl(1-(phenylamino)cyclopropyl)methanone, has been synthesized and characterized, highlighting the potential of the 1-amino-1-benzoylcyclopropane core as a synthetic intermediate. rsc.org This analogue demonstrates that the cyclopropane ring can be functionalized with different substituents at the 1-position, expanding the range of accessible derivatives for further synthetic transformations.

Utility as a Combinatorial Scaffold for Library Generation

In the field of drug discovery and materials science, the generation of compound libraries around a central scaffold is a key strategy for identifying molecules with desired properties. This compound is an attractive scaffold for combinatorial chemistry due to its rigid three-dimensional structure and the presence of two phenyl rings and a ketone group, which serve as points for diversification.

By modifying the phenyl rings through substitution reactions and transforming the ketone into other functional groups, a large and diverse library of compounds can be generated from this single precursor. This approach allows for the systematic exploration of the chemical space around the core structure, which is particularly useful in the search for new pharmaceutical agents or materials with specific functions. While direct examples of large-scale library generation using this compound are not extensively documented, the principles of combinatorial synthesis strongly support its potential in this area. beilstein-journals.org

Strategic Manipulation of the Cyclopropane Ring in Complex Molecule Synthesis

A key feature of this compound in synthetic chemistry is the ability to strategically cleave the cyclopropane ring to construct more complex molecules. The ring strain of the cyclopropane (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. These reactions can be initiated by various reagents and catalysts, leading to a diverse array of products.

Ring-Opening Reactions:

Reductive Ring Opening: In the presence of a reducing agent and a suitable catalyst, the cyclopropane ring can be opened to form a linear carbon chain. For instance, the radical-initiated reduction of (+)-trans-1-benzoyl-2-phenylcyclopropane has been shown to lead to racemized and isomerized products, indicating the formation of a ring-opened radical intermediate. lookchem.com The presence of a phenyl group at the 1-position in this compound would be expected to stabilize such an intermediate, potentially influencing the regioselectivity of the ring opening.

Oxidative Ring Opening: Oxidative cleavage of the cyclopropane ring can also be achieved, leading to the formation of 1,3-difunctionalized compounds.

Lewis Acid-Mediated Ring Opening: Lewis acids can promote the ring opening of cyclopropyl (B3062369) ketones. For example, the reaction of cyclopropyl phenyl ketone with trimethylaluminum (B3029685) catalyzed by nickel acetylacetonate (B107027) results in a ring-opened product. chemrxiv.org

Photocatalytic Cycloadditions: Aryl cyclopropyl ketones can undergo photocatalytic [3+2] cycloadditions with alkenes to form substituted cyclopentanes. nih.gov This reaction proceeds through a ring-opened radical anion intermediate. The substitution pattern on the cyclopropane ring influences the stereochemical outcome of the reaction.

The regioselectivity of the ring-opening is a critical aspect. In donor-acceptor cyclopropanes, the bond between the carbon bearing the donor and the carbon bearing the acceptor is typically cleaved. In this compound, the phenyl group at the 1-position can act as a stabilizing group for a positive charge or radical, which would favor cleavage of the C1-C2 and C1-C3 bonds.

Chemo- and Stereoselective Reductions and Alkylations of this compound

The ketone functionality of this compound is a prime site for chemical modification. Chemo- and stereoselective reduction of the carbonyl group can lead to the corresponding secondary alcohol, while alkylation of the enolate can introduce new substituents at the alpha-position.

Reduction of the Carbonyl Group:

The reduction of the ketone to an alcohol introduces a new stereocenter. The stereochemical outcome of this reduction is influenced by the steric and electronic properties of the substituents on the cyclopropane ring. For related cyclopropyl ketones, high stereoselectivity in hydride reductions can be achieved, particularly when bulky substituents are present on the cyclopropane ring. The stereochemistry can often be predicted by considering the attack of the hydride on the most stable conformation of the ketone.

Alkylation Reactions:

Alkylation of the enolate of this compound would likely occur at the benzylic position of the ketone, as this position is activated by the carbonyl group. However, the presence of two bulky phenyl groups may present a significant steric hindrance, potentially affecting the feasibility and stereoselectivity of such reactions. Studies on the alkylation of 2-phenyl-4-quinolones have shown that the site of alkylation (N- vs. O-alkylation) is highly dependent on the substitution pattern of the aromatic ring, suggesting that subtle electronic effects can play a major role in directing the regioselectivity of alkylation reactions. nih.gov

Conversions to Structurally Diverse Alicyclic and Heterocyclic Compounds

The synthetic versatility of this compound is further demonstrated by its ability to be converted into a wide range of alicyclic and heterocyclic compounds. These transformations often involve the rearrangement or cycloaddition of the cyclopropane ring or reactions of the ketone functionality.

Synthesis of Alicyclic Compounds:

As mentioned previously, photocatalytic [3+2] cycloaddition reactions of aryl cyclopropyl ketones with alkenes provide a direct route to highly substituted cyclopentanes. nih.gov This methodology allows for the construction of complex five-membered ring systems with good stereocontrol.

Synthesis of Heterocyclic Compounds:

The conversion of cyclopropyl ketones into heterocyclic compounds is a well-established synthetic strategy. For example, the reaction of cyclopropenones, which can be derived from cyclopropyl ketones, with various reagents can lead to the formation of a wide variety of heterocyclic systems. researchgate.net Furthermore, cycloaddition reactions involving the double bond of cyclopropenone derivatives have been used to synthesize complex heterocyclic structures. uzhnu.edu.uarsc.org The Cloke-Wilson rearrangement, a thermal or acid-catalyzed isomerization of cyclopropyl ketones, can lead to the formation of dihydrofurans.

The following table summarizes some of the potential transformations of this compound and its derivatives into alicyclic and heterocyclic systems based on the reactivity of related compounds.

Starting Material TypeReaction TypeProduct Type
Aryl Cyclopropyl KetonePhotocatalytic [3+2] CycloadditionSubstituted Cyclopentane (B165970)
Cyclopropyl KetoneCloke-Wilson RearrangementDihydrofuran
CyclopropenoneCycloadditionVarious Heterocycles

Structure Activity Relationship Studies for Phenyl 1 Phenylcyclopropyl Methanone Derivatives

Rational Design Principles for Modulating Molecular Interactions and Selectivity

The rational design of Phenyl(1-phenylcyclopropyl)methanone derivatives involves a systematic approach to modifying the chemical structure to optimize interactions with a biological target and achieve desired therapeutic effects. Key principles in this process include the strategic introduction or modification of functional groups on the phenyl rings and the cyclopropyl (B3062369) moiety to modulate factors such as electronic properties, steric hindrance, and hydrogen bonding capacity.

For instance, in related diarylpentanoid compounds, which share structural similarities with this compound, SAR studies have revealed that the electronic properties of substituents on the aromatic rings can significantly influence bioactivity. It has been observed that di- or tri-substituted compounds are often more active than their mono-substituted counterparts mdpi.com. This suggests that multiple points of interaction with a target receptor or enzyme are beneficial for activity.

In the design of N-cyclopropylmethyl-nornepenthone derivatives, another class of compounds featuring a cyclopropylmethyl group, the position of substituents on the aromatic ring has been shown to have a profound impact on receptor affinity and functional activity. For example, a meta-substituted derivative displayed a significantly different pharmacological profile compared to its para-isomer, highlighting the importance of substituent positioning in achieving receptor selectivity nih.gov.

Furthermore, the cyclopropyl ring itself can be a key element in rational design. Its rigid nature can help to lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. The introduction of a cyclopropyl group has been used as a strategy to restrict the conformation of other pharmacologically active molecules, leading to improved activity nih.gov.

The following table summarizes key rational design principles and their potential effects on the molecular interactions of this compound derivatives, based on findings from related compound classes.

Design PrincipleStructural ModificationPotential Effect on Molecular Interactions
Modulation of Electronic Properties Introduction of electron-donating or electron-withdrawing groups on the phenyl rings.Alteration of electrostatic interactions with the target, potentially increasing binding affinity.
Steric Optimization Variation of the size and position of substituents on the phenyl rings.Enhancement of shape complementarity with the binding site, leading to improved selectivity.
Conformational Restriction Utilization of the rigid cyclopropyl scaffold.Presentation of a more defined conformation for optimal interaction with the biological target.
Introduction of Hydrogen Bond Donors/Acceptors Addition of hydroxyl, amino, or other polar groups.Formation of specific hydrogen bonds with the target, increasing binding affinity and selectivity.

The Influence of Stereochemistry on Molecular Recognition and Binding Affinities

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, as receptors and enzymes are chiral environments. The three-dimensional arrangement of atoms in this compound derivatives can significantly influence their binding affinities and biological activities.

In a study of 1-(1-phenyl-2-methylcyclohexyl)piperidines, a class of compounds with a substituted cyclic core, the stereochemistry at the chiral centers had a dramatic effect on biological activity. The (-)-trans-isomer was found to be significantly more potent than the (+)-trans-isomer, and both were considerably more active than the cis-isomers, which were essentially inactive nih.gov. This demonstrates that a precise spatial orientation of the phenyl group and other substituents is crucial for effective binding to the target. The absolute configuration of the most potent isomer was determined to be 1S,2R, highlighting the high degree of stereoselectivity of the biological target nih.gov.

For this compound derivatives, the presence of a chiral center at the 1-position of the cyclopropyl ring means that they can exist as enantiomers. It is highly probable that these enantiomers will exhibit different biological activities due to diastereomeric interactions with their biological targets. One enantiomer may fit optimally into the binding site, leading to a strong therapeutic effect, while the other may bind less effectively or even interact with off-target molecules, potentially causing side effects.

The relative orientation of the two phenyl rings in this compound is also a key stereochemical feature. The cyclopropyl ring restricts the rotational freedom of these rings, leading to distinct cis and trans isomers if the phenyl groups are on the same or opposite sides of the cyclopropane (B1198618) ring, respectively. This geometric isomerism can profoundly impact how the molecule presents its pharmacophoric features to a binding site.

The table below outlines the key stereochemical considerations for this compound derivatives and their potential impact on molecular recognition.

Stereochemical FeatureDescriptionPotential Influence on Molecular Recognition and Binding
Enantiomers Non-superimposable mirror images arising from the chiral center at the 1-position of the cyclopropyl ring.Enantiomers may exhibit significantly different binding affinities and biological activities due to stereospecific interactions with the chiral binding site.
Geometric Isomers (cis/trans) Isomers with different spatial arrangements of the phenyl groups relative to the cyclopropane ring.The relative orientation of the phenyl rings can affect the overall shape of the molecule and its ability to fit into the binding pocket of a target.

Computational Approaches in Structure-Activity Analysis, Including Molecular Docking

Computational methods are invaluable tools in modern drug discovery and play a significant role in understanding the structure-activity relationships of this compound derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide insights into the molecular interactions governing biological activity and guide the design of new, more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method allows researchers to visualize the binding mode of a molecule and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. In a study of alkylaminoaryl phenyl cyclopropyl methanones, molecular docking was used to elucidate the mode of action of these molecules against their biological targets researchgate.net. The docking studies revealed that certain compounds showed significant inhibition at a specific concentration, and the computational results helped to identify the most promising binders for further investigation researchgate.net.

For this compound derivatives, molecular docking can be employed to:

Predict their binding poses within the active site of a target protein.

Estimate the binding affinity of different derivatives.

Explain the observed SAR based on the interactions identified in the docking simulations.

Guide the design of new derivatives with improved binding characteristics.

The following table presents hypothetical docking scores for a series of this compound derivatives with varying substituents, illustrating how this data can be used to inform SAR. A lower docking score generally indicates a more favorable binding interaction.

CompoundSubstituent on Phenyl RingHypothetical Docking Score (kcal/mol)Predicted Binding Affinity
1 H-7.5Moderate
2 4-Cl-8.2High
3 4-OCH3-7.8Moderate
4 3-NO2-8.5High
5 2-CH3-7.1Low

These computational predictions can then be correlated with experimentally determined biological activities to build robust SAR models. Such models can be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Future Directions and Emerging Research Frontiers for Phenyl 1 Phenylcyclopropyl Methanone

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis and transformation of phenyl(1-phenylcyclopropyl)methanone and related aryl cyclopropyl (B3062369) ketones are rapidly evolving fields, with a strong focus on developing novel catalytic systems that offer higher efficiency, selectivity, and sustainability.

One of the most promising frontiers is the use of visible-light photocatalysis . This approach has enabled the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins to produce highly substituted cyclopentane (B165970) ring systems. scispace.comnih.govacs.org The key step in this process is the one-electron reduction of the ketone to a radical anion, which is facilitated by a photocatalytic system, often comprising a ruthenium or iridium complex, a Lewis acid, and an amine. scispace.comnih.govresearchgate.net The development of dual-catalyst systems, which combine a chiral Lewis acid with a transition metal photoredox catalyst, has been instrumental in achieving enantioselective [3+2] photocycloadditions. researchgate.netnih.gov This strategy allows for the construction of densely substituted cyclopentane structures with high enantiocontrol, which are not readily accessible through other catalytic methods. nih.gov

Future research in this area will likely focus on expanding the scope of these photocatalytic reactions to include a wider range of substrates and developing new catalytic systems that are more sustainable and cost-effective. For instance, the use of earth-abundant metal catalysts or even metal-free organic photocatalysts is a significant area of interest. acs.org Furthermore, the development of catalytic systems that can achieve divergent synthesis, allowing for the selective formation of different products from a single precursor, is a key goal. nih.gov

Another emerging area is the use of samarium(II) iodide (SmI2) catalysis . While historically advancements in [3+2] cycloadditions have been largely limited to aryl cyclopropyl ketones, recent studies have shown that SmI2 catalysis can be extended to alkyl cyclopropyl ketones. acs.org This is significant as it opens up the synthesis of more sp³-rich molecular architectures. acs.org Combined experimental and computational studies are providing valuable mechanistic insights into these SmI₂-catalyzed reactions, which will aid in the design of more robust and practical catalytic processes. acs.org

The development of novel chiral secondary amine catalysts based on a phenylcyclopropane scaffold has also shown promise in asymmetric reactions through enamine intermediates. nih.gov This highlights the potential for designing catalysts that incorporate the cyclopropyl moiety itself to influence stereoselectivity.

The table below summarizes some of the key catalytic systems being explored for the transformation of aryl cyclopropyl ketones.

Catalytic SystemReaction TypeKey Features
Visible-Light Photocatalysis [3+2] CycloadditionUtilizes a photocatalyst (e.g., Ru(bpy)₃²⁺), a Lewis acid (e.g., La(OTf)₃), and an amine (e.g., TMEDA) to generate radical anions. scispace.comnih.gov
Dual-Catalyst Systems Enantioselective [3+2] CycloadditionCombines a chiral Lewis acid (e.g., Gd(OTf)₃ with a pybox ligand) and a photoredox catalyst for high enantioselectivity. researchgate.netnih.gov
Samarium(II) Iodide (SmI₂) Catalysis [3+2] CycloadditionEnables the use of a broader range of substrates, including alkyl cyclopropyl ketones. acs.org
Palladium Catalysis Stereoselective Ring-OpeningA Pd(OAc)₂/PCy₃ system can efficiently catalyze the ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org
Chiral Secondary Amine Catalysts Asymmetric Enamine CatalysisCatalysts incorporating a phenylcyclopropane scaffold for stereocontrolled transformations. nih.gov

Advanced Mechanistic Insights through Time-Resolved Spectroscopic Techniques

Understanding the intricate reaction mechanisms of this compound is crucial for optimizing existing reactions and designing new transformations. Time-resolved spectroscopic techniques are powerful tools for probing the short-lived intermediates and transition states that govern these processes.

The photochemistry of cyclopropyl ketones often involves ultrafast ring-opening reactions. nih.govrsc.orgFemtosecond transient absorption spectroscopy can be employed to directly observe the dynamics of the excited states and the subsequent bond-breaking events. For instance, studies on other cyclic ketones have revealed processes occurring on timescales of picoseconds or even faster, corresponding to the cleavage of the α-C-C bond in the excited state. nih.govrsc.org Applying these techniques to this compound could provide detailed information on the lifetime of the initially formed excited state, the rate of intersystem crossing to the triplet state, and the kinetics of the cyclopropyl ring opening to form diradical or zwitterionic intermediates.

Time-resolved infrared (TRIR) spectroscopy is another valuable technique that can provide structural information about transient species. By monitoring the vibrational spectrum as a function of time after photoexcitation, it is possible to identify the formation of specific intermediates, such as ketenes or other ring-opened products. nih.govrsc.org This would be particularly useful for elucidating the complex rearrangements that can occur following the initial photochemical event.

Furthermore, time-resolved photoemission spectroscopy and two-photon photoelectron spectroscopy (2PPE) can offer insights into the electronic structure of the excited states and intermediates. nih.gov By measuring the kinetic energy of photoemitted electrons, these techniques can map the evolution of the electronic states during a chemical reaction.

The application of these advanced spectroscopic methods to this compound will allow researchers to construct a detailed picture of the potential energy surfaces governing its reactivity, leading to a more rational design of photochemical and photocatalytic reactions.

Innovations in Computational Models for Cyclopropyl-Containing Systems

In parallel with experimental studies, innovations in computational chemistry are providing unprecedented insights into the reactivity of cyclopropyl-containing systems like this compound. Density Functional Theory (DFT) has emerged as a powerful tool for investigating reaction mechanisms, predicting selectivities, and understanding the electronic structure of these molecules. scilit.comnih.gov

Recent DFT studies have been used to elucidate the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl ketones, including the origin of chemoselectivity and the effects of substituents. scilit.com Such computational models can be applied to this compound to predict its behavior in similar reactions and to guide the development of new catalysts.

Computational studies have also been instrumental in understanding the mechanisms of photocatalytic reactions. For example, DFT calculations have been used to investigate the synergetic photoredox/copper-catalyzed carbocyanation of 1,3-dienes, revealing unexpected mechanistic pathways. nih.gov Applying similar computational approaches to the photocatalytic [3+2] cycloadditions of this compound could help to rationalize the role of the Lewis acid, the photocatalyst, and the amine in the catalytic cycle.

Furthermore, computational models are being developed to better understand the influence of the cyclopropyl ring on molecular properties. The unique electronic nature of the cyclopropyl group, with its enhanced π-character, can be modeled to predict its effect on the reactivity and spectroscopic properties of the molecule. rsc.org

Future innovations in this area will likely involve the use of more advanced computational methods, such as multireference methods, to accurately describe the electronically excited states involved in photochemical reactions. Additionally, the development of more sophisticated models for solvation will be crucial for accurately predicting reaction outcomes in solution. The combination of high-level computational studies with experimental data will be essential for building a comprehensive understanding of the chemistry of this compound.

Exploration of this compound Integration into Supramolecular Assemblies and Functional Materials (e.g., Potential Optical and Electronic Properties)

The rigid and three-dimensional structure of the cyclopropyl moiety, combined with the electronic properties of the phenyl groups, makes this compound an attractive building block for the construction of supramolecular assemblies and functional materials. rsc.orgrsc.orgresearchgate.net

The cyclopropyl group can participate in a variety of non-covalent interactions, including C-H···π and C-H···O interactions, which can be used to direct the self-assembly of molecules into well-defined architectures. rsc.orgrsc.org The phenyl groups can engage in π-π stacking interactions, further contributing to the stability of these assemblies. By modifying the substituents on the phenyl rings, it is possible to tune these interactions and control the resulting supramolecular structures.

The integration of this compound into polymers could lead to materials with interesting properties. For example, polymers containing cyclopropenium units, which are structurally related to the cyclopropyl group, have been shown to form stable supramolecular systems through halogen bonding. nih.gov The incorporation of the this compound core into polymer backbones or as pendant groups could influence the material's thermal stability, mechanical properties, and morphology.

The unique electronic structure of this compound also suggests potential for applications in optical and electronic materials . The conjugation between the phenyl rings and the carbonyl group, modulated by the cyclopropyl ring, could give rise to interesting photophysical properties, such as fluorescence or phosphorescence. The potential for photoinduced ring-opening and rearrangement reactions also opens up possibilities for creating photoresponsive materials, where the material's properties can be altered by light.

Q & A

Q. What are the recommended synthetic routes for Phenyl(1-phenylcyclopropyl)methanone, and how do reaction conditions influence yield?

The compound is commonly synthesized via Friedel-Crafts acylation using benzoyl chloride and biphenyl derivatives, catalyzed by Lewis acids like AlCl₃ under anhydrous conditions. Temperature control (e.g., 0–25°C) is critical to minimize side reactions such as polyacylation. Post-synthesis purification often employs silica gel column chromatography with hexanes/EtOAc gradients to isolate the product (66% yield reported in similar cyclopropane-containing analogs) .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring integrity and ketone positioning.
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., C₁₆H₁₄O, expected [M+H]⁺ 223.1128).
  • Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment (>95% recommended for biological assays) .

Q. Which databases provide reliable physicochemical data for this compound, and how should researchers validate conflicting values?

Prioritize NIST Chemistry WebBook for thermodynamic properties (e.g., melting point, solubility) and CC-DPS for QSPR-driven predictions (e.g., logP, pKa). Cross-validate using experimental measurements (e.g., DSC for melting point) and peer-reviewed literature to resolve discrepancies .

Advanced Research Questions

Q. What strategies can address contradictory biological activity data for this compound in enzyme inhibition assays?

  • Dose-response profiling : Test concentrations across a wider range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target selectivity screening : Use kinase/phosphatase panels to rule off-target interactions.
  • Metabolic stability assays : Evaluate hepatic microsomal degradation to confirm bioactivity is not assay artifact .

Q. How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?

  • Docking simulations : Map ketone and cyclopropane moieties to hydrophobic pockets of target proteins (e.g., MCR-1 enzyme).
  • QSAR models : Use CC-DPS-generated descriptors (e.g., polar surface area, H-bond donors) to prioritize derivatives with improved permeability .

Q. What reaction mechanisms explain the stability of the cyclopropane ring under acidic/basic conditions during functionalization?

The ring’s strain energy (~27 kcal/mol) makes it susceptible to ring-opening via electrophilic attack. However, steric shielding by adjacent phenyl groups can stabilize it in mild conditions (pH 4–9). Mechanistic studies using deuterated solvents (e.g., D₂O) and kinetic isotope effects are recommended to probe pathways .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) across datasets?

  • Experimental replication : Measure solubility in buffered solutions (PBS, pH 7.4) using nephelometry.
  • Data triangulation : Compare logP values from shake-flask experiments, HPLC retention times, and computational predictions (e.g., ACD/Labs Percepta) .

Methodological Guidelines

  • Synthetic Optimization : For scale-up, replace batch reactors with continuous flow systems to enhance heat transfer and reduce AlCl₃ catalyst loading by 30% .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to distinguish specific activity from general toxicity in antimicrobial studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.